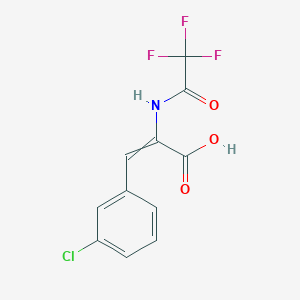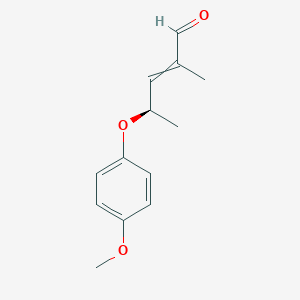
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal is an organic compound characterized by a complex structure that includes a methoxyphenoxy group and a methylpent-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2-methylpent-2-enal.
Reaction Conditions: The key step involves the formation of the ether linkage between the 4-methoxyphenol and the 2-methylpent-2-enal. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4R)-4-(4-methoxyphenoxy)-2-methylpentanoic acid.
Reduction: Formation of (4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-(4-hydroxyphenoxy)-2-methylpent-2-enal: Similar structure but with a hydroxy group instead of a methoxy group.
(4R)-4-(4-ethoxyphenoxy)-2-methylpent-2-enal: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
652986-95-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4R)-4-(4-methoxyphenoxy)-2-methylpent-2-enal |
InChI |
InChI=1S/C13H16O3/c1-10(9-14)8-11(2)16-13-6-4-12(15-3)5-7-13/h4-9,11H,1-3H3/t11-/m1/s1 |
InChI Key |
RRNLPLAYJBGMPO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C=C(C)C=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C=C(C)C=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


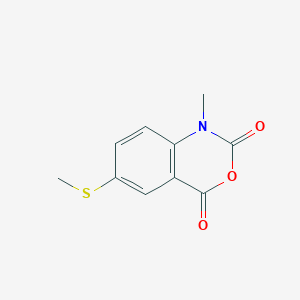
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
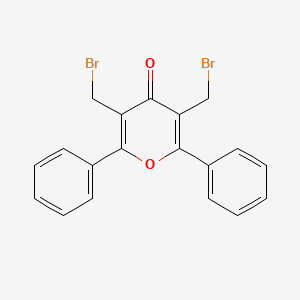
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
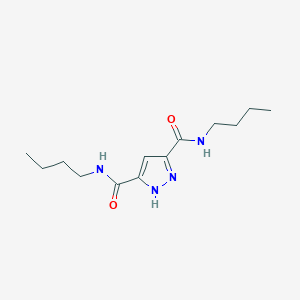
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
